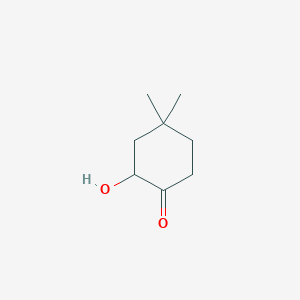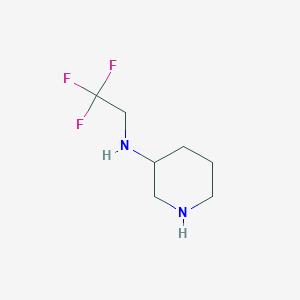![molecular formula C6H16N2 B13322044 Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
Ethyl[2-(methylamino)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Ethyl-N2-methylpropane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane backbone, with an ethyl group attached to one nitrogen atom and a methyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Ethyl-N2-methylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,2-propanediamine with ethyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methyl-1,2-propanediamine in an appropriate solvent such as ethanol.
- Add ethyl iodide dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours, allowing the reaction to proceed to completion.
- Purify the product by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of N1-Ethyl-N2-methylpropane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N1-Ethyl-N2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Alkyl halides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Substituted amines.
Scientific Research Applications
N1-Ethyl-N2-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: N1-Ethyl-N2-methylpropane-1,2-diamine is employed in the manufacture of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of N1-Ethyl-N2-methylpropane-1,2-diamine involves its interaction with various molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can participate in catalytic processes, facilitating chemical transformations. Additionally, the amino groups in the compound can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
N-Methylethylenediamine: This compound has a similar structure but lacks the ethyl group. It is used in similar applications, including organic synthesis and industrial processes.
N,N-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms. It is commonly used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Uniqueness: N1-Ethyl-N2-methylpropane-1,2-diamine is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural variation can lead to distinct properties and applications compared to its similar counterparts.
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-N-ethyl-2-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-8-5-6(2)7-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
WYPOUQXPXVMTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


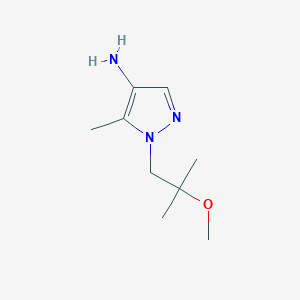
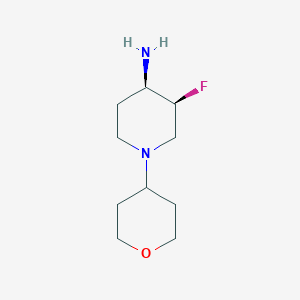
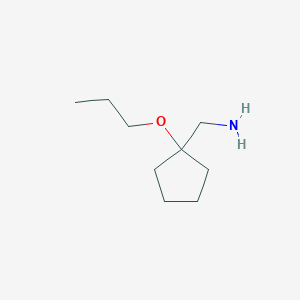
![tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate](/img/structure/B13321977.png)
![tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B13321984.png)
![2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13321990.png)
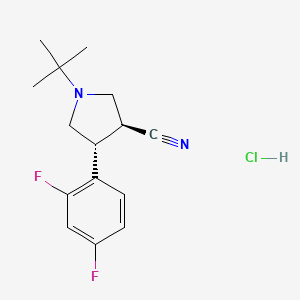
![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)
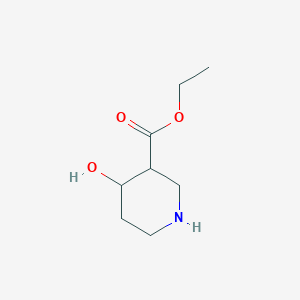
![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
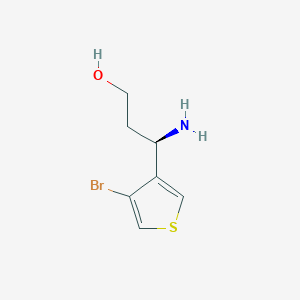
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)
